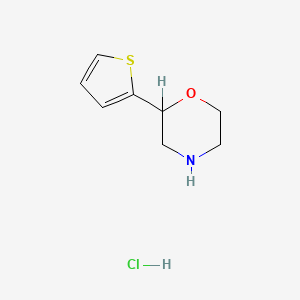![molecular formula C10H10BrCl B6253089 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene CAS No. 1226171-32-9](/img/no-structure.png)
1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene is a chemical compound with the CAS Number: 1226171-32-9 . It has a molecular weight of 245.55 . The IUPAC name for this compound is 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene .
Synthesis Analysis
The synthesis of various cyclopropyl methyl bromide derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N has been reported . The ultimate goal in this paper has been developed for the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N to give products in excellent yields within about 3 seconds .Molecular Structure Analysis
The InChI code for 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene is 1S/C10H10BrCl/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2 . This code provides a unique identifier for the molecular structure of this compound.Wirkmechanismus
The mechanism of action of similar compounds, such as [1-(bromomethyl)cyclopropyl]methanol, is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene involves the reaction of 1-cyclopropyl-2-chlorobenzene with bromomethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "1-cyclopropyl-2-chlorobenzene", "bromomethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 1-cyclopropyl-2-chlorobenzene to a reaction flask", "Add bromomethyl bromide to the reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours)", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS-Nummer |
1226171-32-9 |
Produktname |
1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene |
Molekularformel |
C10H10BrCl |
Molekulargewicht |
245.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



